Covi-ox
Overview
Description
Covi-ox: is a mixed tocopherol of natural origin, primarily used as a natural antioxidant. It is derived from vegetable oils and contains various tocopherol isomers, including alpha-tocopherol, beta-tocopherol, gamma-tocopherol, and delta-tocopherol . This compound is widely utilized in personal care products, dietary supplements, and food products due to its antioxidant properties .
Mechanism of Action
Target of Action
Covi-ox, also known as tocopherol-rich extract (E 306) , is a mixture of different forms of tocopherols . The primary targets of this compound are reactive oxygen species (ROS) in the body. As a potent antioxidant, this compound neutralizes ROS, thereby protecting cells from oxidative damage.
Pharmacokinetics
This compound exhibits good solubility in organic solvents, vegetable oils, and fats, but it is insoluble in water and sparingly soluble in ethanol . This property influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Being lipid-soluble, this compound is well-absorbed in the presence of dietary fat and is distributed throughout the body, particularly in lipid-rich tissues.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound is sensitive to atmospheric oxygen, light, and heat . Therefore, it should be stored in a tightly sealed, lightproof packaging in a cool place to maintain its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Covi-ox is typically extracted from vegetable oils through a process that involves the distillation of the oil to separate the tocopherols. The tocopherol-rich fraction is then purified using various chromatographic techniques . The extraction process is sensitive to oxygen and light, requiring the product to be protected against these elements to maintain its stability .
Industrial Production Methods: In industrial settings, this compound is produced by extracting tocopherols from soybean oil or other vegetable oils. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the tocopherols . The final product is then packaged in opaque containers to protect it from light and oxygen .
Chemical Reactions Analysis
Types of Reactions: Covi-ox undergoes various chemical reactions, including oxidation and reduction. The tocopherols in this compound act as antioxidants by donating hydrogen atoms to free radicals, thereby neutralizing them . This reaction helps prevent the oxidation of other molecules, such as lipids, in the product.
Common Reagents and Conditions: The antioxidant activity of this compound is enhanced in the presence of reducing agents and under conditions that minimize exposure to oxygen and light . Common reagents used in reactions involving this compound include ascorbic acid and other reducing agents .
Major Products Formed: The primary product formed from the antioxidant reaction of this compound is the oxidized form of tocopherol, which is less reactive and more stable .
Scientific Research Applications
Covi-ox has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Covi-ox is unique due to its high content of mixed tocopherols, which provide a broad spectrum of antioxidant activity . Similar compounds include:
Alpha-tocopherol: Known for its high vitamin E activity but less effective as an antioxidant compared to mixed tocopherols.
Gamma-tocopherol: More effective in neutralizing certain types of free radicals but less abundant in natural sources.
Delta-tocopherol: Highly effective in preventing lipid oxidation but less commonly used due to its lower abundance.
This compound stands out due to its balanced composition of different tocopherol isomers, providing comprehensive antioxidant protection .
Properties
IUPAC Name |
(2R)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-IHMCZWCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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